2-Chloro-N-(4-(1-cyanocyclopentyl)phenyl)nicotinamide
Overview
Description
2-Chloro-N-(4-(1-cyanocyclopentyl)phenyl)nicotinamide, also known as 2-Chloro-N-[4-(1-cyanocyclopentyl)phenyl]-3-pyridinecarboxamide, is a compound with the molecular formula C18H16ClN3O and a molecular weight of 325.79 . It is used in cancer research and is an intermediate of Apatinib 25-N-Oxide, a metabolite of the antiangiogenic agent and selective VEGFR2 inhibitor Apatinib.
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of 2-chloro-nicotinoyl chloride with 1-(4-aminophenyl)cyclopentyl nitrile in the presence of potassium carbonate in dichloromethane at room temperature . The reaction mixture is stirred for 30 minutes, filtered, and the filtrate is concentrated to yield the compound .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a chloro group and a carbamide group. The carbamide group is further attached to a phenyl ring, which is linked to a cyclopentyl ring with a cyano group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 2-chloro-nicotinoyl chloride with 1-(4-aminophenyl)cyclopentyl nitrile in the presence of potassium carbonate . This reaction is carried out in dichloromethane at room temperature .Physical And Chemical Properties Analysis
This compound has a molecular weight of 325.79 and a molecular formula of C18H16ClN3O . It is stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Supramolecular Structures
2-Chloro-N-(4-(1-cyanocyclopentyl)phenyl)nicotinamide has been studied for its supramolecular structure properties. Research by de Souza et al. (2005) examined the molecular structures of isomeric 2-chloro-N-(nitrophenyl)nicotinamides and revealed intricate hydrogen bonding patterns forming chains of edge-fused rings, showcasing the compound's potential in creating diverse molecular architectures (de Souza et al., 2005).
Synthetic Applications
The compound has been referenced in the synthesis of other compounds with potential pharmaceutical applications. For example, Hu Yong-an (2012) described the synthesis of Nevirapine, an anti-infective agent, where a related compound, 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)-nicotinamide, was used as an intermediate, showcasing the compound's utility in pharmaceutical synthesis (Hu Yong-an, 2012).
Herbicidal Activity
The compound has also been linked to agricultural applications. Chen Yu et al. (2021) designed and synthesized a series of N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, which exhibited significant herbicidal activity against certain weeds, indicating the potential use of related compounds in developing new herbicides (Chen Yu et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-N-(4-(1-cyanocyclopentyl)phenyl)nicotinamide are currently unknown
Result of Action
The molecular and cellular effects of 2-Chloro-N-(4-(1-cyanocyclopentyl)phenyl)nicotinamide’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with targets . .
properties
IUPAC Name |
2-chloro-N-[4-(1-cyanocyclopentyl)phenyl]pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c19-16-15(4-3-11-21-16)17(23)22-14-7-5-13(6-8-14)18(12-20)9-1-2-10-18/h3-8,11H,1-2,9-10H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVQLPWHPGZQRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1158560-99-6 | |
Record name | 2-chloro-N-(4-(1-cyanocyclopentyl)phenyl)nicotinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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